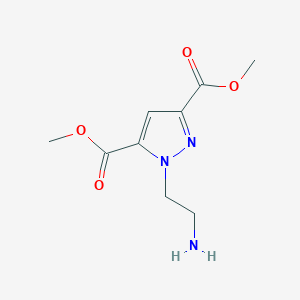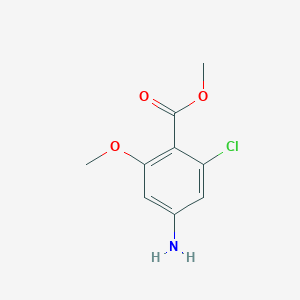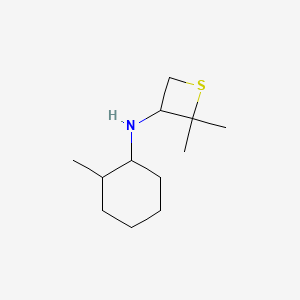
N-(2-(5-Propyl-2,5-dihydro-1,2,4-oxadiazol-3-yl)phenyl)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2-(5-Propyl-2,5-dihydro-1,2,4-oxadiazol-3-yl)phenyl)benzamide is a complex organic compound that belongs to the class of oxadiazoles Oxadiazoles are five-membered heterocyclic compounds containing one oxygen and two nitrogen atoms
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(5-Propyl-2,5-dihydro-1,2,4-oxadiazol-3-yl)phenyl)benzamide typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a substituted hydrazide with an appropriate nitrile oxide. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the reaction mixture is heated to facilitate cyclization.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality. Solvent recovery and recycling are also important aspects of industrial production to minimize waste and reduce costs.
化学反応の分析
Types of Reactions
N-(2-(5-Propyl-2,5-dihydro-1,2,4-oxadiazol-3-yl)phenyl)benzamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into its corresponding amines or alcohols.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens, alkyl halides, and sulfonyl chlorides can be used under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction could produce amines or alcohols. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.
科学的研究の応用
N-(2-(5-Propyl-2,5-dihydro-1,2,4-oxadiazol-3-yl)phenyl)benzamide has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s potential biological activity makes it a candidate for drug discovery and development.
Medicine: It may have therapeutic applications, particularly in the development of new pharmaceuticals.
Industry: The compound can be used in the production of advanced materials, such as polymers and coatings, due to its unique chemical properties.
作用機序
The mechanism of action of N-(2-(5-Propyl-2,5-dihydro-1,2,4-oxadiazol-3-yl)phenyl)benzamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.
類似化合物との比較
Similar Compounds
- N-(2-(5-Methyl-2,5-dihydro-1,2,4-oxadiazol-3-yl)phenyl)benzamide
- N-(2-(5-Ethyl-2,5-dihydro-1,2,4-oxadiazol-3-yl)phenyl)benzamide
- N-(2-(5-Butyl-2,5-dihydro-1,2,4-oxadiazol-3-yl)phenyl)benzamide
Uniqueness
N-(2-(5-Propyl-2,5-dihydro-1,2,4-oxadiazol-3-yl)phenyl)benzamide is unique due to its specific substituent groups, which can influence its chemical reactivity and biological activity. The propyl group may confer different steric and electronic properties compared to other similar compounds, potentially leading to unique applications and effects.
特性
CAS番号 |
89143-39-5 |
|---|---|
分子式 |
C18H19N3O2 |
分子量 |
309.4 g/mol |
IUPAC名 |
N-[2-(5-propyl-2,5-dihydro-1,2,4-oxadiazol-3-yl)phenyl]benzamide |
InChI |
InChI=1S/C18H19N3O2/c1-2-8-16-20-17(21-23-16)14-11-6-7-12-15(14)19-18(22)13-9-4-3-5-10-13/h3-7,9-12,16H,2,8H2,1H3,(H,19,22)(H,20,21) |
InChIキー |
ZNHXQJJTQZMACR-UHFFFAOYSA-N |
正規SMILES |
CCCC1N=C(NO1)C2=CC=CC=C2NC(=O)C3=CC=CC=C3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。











![(2R)-2-(((4aR,6R,7R,8R,8aS)-7-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-6-(tert-butoxy)-2-phenylhexahydropyrano[3,2-d][1,3]dioxin-8-yl)oxy)propanoic acid](/img/structure/B12939497.png)


![(1S,4R)-2-Benzyl-2-azabicyclo[2.2.1]hept-5-en-3-one](/img/structure/B12939514.png)
![N-[3-(Methylsulfanyl)-5-oxo-6-phenyl-1,2,4-triazin-4(5H)-yl]acetamide](/img/structure/B12939517.png)
